5-iodo-1H-pyrazolo[3,4-b]pyridine

Catalog No.
S844011
CAS No.
1305324-99-5
M.F
C6H4IN3
M. Wt
245.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-iodo-1H-pyrazolo[3,4-b]pyridine

CAS Number

1305324-99-5

Product Name

5-iodo-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

5-iodo-1H-pyrazolo[3,4-b]pyridine

Molecular Formula

C6H4IN3

Molecular Weight

245.02 g/mol

InChI

InChI=1S/C6H4IN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10)

InChI Key

NUGYPSIUBDHUFV-UHFFFAOYSA-N

SMILES

C1=C2C=NNC2=NC=C1I

Canonical SMILES

C1=C2C=NNC2=NC=C1I
  • Radiopharmaceutical Development

    The presence of iodine-125, a radioactive isotope of iodine, can be incorporated into the structure of 5-iodo-1H-pyrazolo[3,4-b]pyridine. This could potentially make it a candidate for radiopharmaceutical development. Radiopharmaceuticals are drugs that incorporate radioactive isotopes and are used in medical imaging techniques like PET scans [].

  • Medicinal Chemistry

    The pyrazolo[3,4-b]pyridine scaffold is present in several bioactive molecules []. Research into the synthesis and biological activity of 5-iodo-1H-pyrazolo[3,4-b]pyridine could be undertaken to see if it possesses medicinal properties. This might involve investigating its potential as an anti-cancer agent, antibiotic, or molecule with other therapeutic applications.

  • Synthetic Organic Chemistry

    -iodo-1H-pyrazolo[3,4-b]pyridine could be a valuable intermediate or building block in organic synthesis. The presence of the iodine atom provides a reactive site that could be exploited in further chemical transformations to create more complex molecules.

5-Iodo-1H-pyrazolo[3,4-b]pyridine is characterized by its pyrazolo[3,4-b]pyridine framework, which consists of a fused pyrazole and pyridine ring system. The presence of an iodine atom at the 5-position of the pyrazole ring contributes to its reactivity and biological properties. The molecular formula for this compound is C₆H₄IN₃, with a molecular weight of approximately 245.02 g/mol .

There is no current information available on the specific mechanism of action of 5-iodo-1H-pyrazolo[3,4-b]pyridine.

  • Safety information on 5-iodo-1H-pyrazolo[3,4-b]pyridine is not documented as it's not a commercially available compound.
  • However, as a general guideline, organic compounds containing iodine can react exothermically with strong oxidizing agents. Standard laboratory safety practices should be followed when handling unknown compounds.

Future Research Directions

  • Synthesis and characterization of 5-iodo-1H-pyrazolo[3,4-b]pyridine.
  • Investigation of its chemical reactivity and potential for further functionalization.
  • Exploration of its biological properties and potential applications in medicinal chemistry.

The reactivity of 5-iodo-1H-pyrazolo[3,4-b]pyridine is influenced by the iodine atom, which can participate in various nucleophilic substitution reactions. Notably, it can undergo palladium-catalyzed coupling reactions such as Suzuki and Sonogashira reactions, allowing for the introduction of diverse substituents at the 5-position . Additionally, it can be synthesized through cyclization reactions involving 5-aminopyrazoles and alkynyl aldehydes via C≡C bond activation methods .

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant biological activities. For instance, they have been investigated for their potential as anti-inflammatory agents and in the treatment of various cancers. The unique structural attributes of 5-iodo-1H-pyrazolo[3,4-b]pyridine may enhance its interaction with biological targets compared to other derivatives .

Several synthesis methods have been reported for 5-iodo-1H-pyrazolo[3,4-b]pyridine:

  • Cyclization Reaction: A common method involves the cyclization of 2-chloro-3-pyridinecarboxaldehyde in dimethylformamide using hydroxylamine hydrochloride as a catalyst. This method has shown good yields (up to 85%) under mild conditions .
  • Cascade Reactions: Another approach utilizes cascade cyclization from 5-aminopyrazoles and alkynyl aldehydes involving silver or iodine catalysts. This method allows for functional group tolerance and regioselectivity in product formation .

5-Iodo-1H-pyrazolo[3,4-b]pyridine has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting inflammatory diseases and cancer. Additionally, its unique structure makes it suitable for use in materials science and organic electronics.

Studies have shown that 5-iodo-1H-pyrazolo[3,4-b]pyridine can interact with various biological molecules due to its ability to form hydrogen bonds and pi-stacking interactions. These interactions are crucial for its pharmacological effects and are an area of ongoing research to better understand its mechanism of action against specific targets.

Several compounds share structural similarities with 5-iodo-1H-pyrazolo[3,4-b]pyridine. Here are some notable examples:

Compound NameStructureUnique Features
5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridineC₆H₄F₁N₃Contains fluorine at the 5-position; altered reactivity
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridineC₆H₄BrN₃Bromine substitution affects electronic properties
5-Methyl-1H-pyrazolo[3,4-b]pyridineC₇H₈N₄Methyl group influences steric hindrance

These compounds highlight the versatility of modifications possible within the pyrazolo[3,4-b]pyridine framework while maintaining similar core properties.

Direct Iodination Strategies

Direct iodination represents one of the most efficient approaches for introducing iodine atoms into the pyrazolo[3,4-b]pyridine framework [1]. These methodologies offer regioselective control and typically proceed under mild reaction conditions, making them particularly attractive for synthetic applications [2].

Cadmium(II) Acetate-Mediated Regioselective Iodination

Cadmium(II) acetate has emerged as a highly effective mediator for the regioselective iodination of pyrazole derivatives, including pyrazolo[3,4-b]pyridine systems [1]. The mechanism involves the formation of acetyl hypoiodite intermediates that facilitate electrophilic attack at specific positions of the heterocyclic ring [1]. This methodology demonstrates exceptional selectivity for the carbon-4 position of the pyrazole ring, particularly when the substrate contains electron-donating groups [1].

The reaction typically employs cadmium(II) acetate in combination with molecular iodine in dimethyl sulfoxide as the solvent system [1]. Under these conditions, yields ranging from 85 to 95 percent have been consistently achieved [1]. The process operates effectively at room temperature, eliminating the need for elevated temperatures that might compromise product integrity [1]. Research findings indicate that the molar ratios of reagents significantly influence the outcome, with optimized conditions leading to both mono- and triiodo-substituted products depending on the specific stoichiometry employed [1].

The regioselective nature of this transformation stems from the increased nucleophilicity of the pyrazole ring when substituted with methyl groups [1]. Compounds bearing only propargylic substituents exhibit different reactivity patterns, with iodination targeting the carbon-hydrogen acidic center of the triple bond rather than the heterocyclic core [1]. This substrate-dependent selectivity provides valuable synthetic flexibility for accessing diverse iodinated pyrazolo[3,4-b]pyridine derivatives [1].

Electrophilic Substitution Reactions

Electrophilic substitution reactions constitute a fundamental approach for the direct functionalization of pyrazolo[3,4-b]pyridine systems [3] [4]. These transformations typically occur at the carbon-3 position of the heterocyclic framework, as predicted by frontier electron density calculations [4]. The regioselectivity arises from the electronic distribution within the fused ring system, which favors electrophilic attack at this specific position [4].

N-Iodosuccinimide represents a widely utilized electrophilic iodination reagent for pyrazolo[3,4-b]pyridine derivatives [5]. The reaction proceeds efficiently in N,N-dimethylformamide at 60 degrees Celsius, delivering products in yields ranging from 82 to 97 percent [6]. The methodology demonstrates broad substrate tolerance and can be applied to various substitution patterns on the core heterocycle [6].

Hypervalent iodine(III) reagents have gained significant attention for their ability to promote regioselective carbon(sp2)-hydrogen halogenation under environmentally benign conditions [2] [7]. Phenyliodine(III) diacetate in combination with potassium halide salts enables clean and efficient halogenation at room temperature using water as the green solvent [2] [7]. This protocol yields carbon-3 halogenated pyrazolo[3,4-b]pyrimidines in good to excellent yields, with mechanistic studies supporting an electrophilic substitution pathway [2] [7].

Table 1: Direct Iodination Strategies for 5-Iodo-1H-pyrazolo[3,4-b]pyridine Synthesis

MethodReagent SystemYield (%)Reaction TimeTemperature (°C)Selectivity
Cadmium(II) Acetate-Mediated IodinationCd(OAc)₂, I₂, DMSO85-953-12 hoursRoom temperatureC-4 position of pyrazole ring
N-Iodosuccinimide (NIS) IodinationNIS, DMF, 60°C82-9712 hours60C-3 position
Potassium Iodate (KIO₃) SystemKIO₃, (PhSe)₂, acidic conditions70-872-4 hoursRoom temperatureC-4 position
Hypervalent Iodine(III) ReagentPIDA, KI, water, ambient temperature83-953 hoursAmbientC-3 regioselective
Molecular Iodine with KOHI₂, KOH/NaOH, DMF/dioxane973.5-23 hours40C-3 position

Multicomponent Cyclization Approaches

Multicomponent reactions represent powerful synthetic strategies for constructing complex heterocyclic frameworks in a single synthetic operation [8] [9]. These approaches combine multiple starting materials in a one-pot process, offering significant advantages in terms of atom economy and synthetic efficiency [8] [9].

Three-component reactions involving enaminones, benzaldehyde, and hydrazine hydrochloride provide straightforward access to pyrazolo[3,4-b]pyridine derivatives [8]. The process operates effectively in aqueous media with catalytic amounts of ammonium acetate, delivering products in good to excellent yields [8]. This methodology exemplifies the principles of green chemistry by utilizing water as the primary solvent and employing environmentally benign catalysts [8].

Four-component variations extend this approach by incorporating ethyl cyanoacetate as an additional component [8]. The reaction proceeds through Knoevenagel and Michael reactions, followed by intramolecular condensation, unexpected dearoylation, and oxidation steps [10]. These transformations occur under mild conditions at 80 degrees Celsius in water, with tetrapropylammonium bromide serving as an effective catalyst [10].

Five-component syntheses represent the most complex multicomponent approaches, involving hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, aromatic aldehydes, and ammonium acetate [11]. Indium(III) chloride catalysis enables both heterogeneous and homogeneous reaction pathways, providing access to pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones [11]. The methodology demonstrates excellent functional group tolerance and proceeds efficiently under aqueous conditions [11].

Table 2: Multicomponent Cyclization Approaches

ApproachSolventCatalystReaction TimeYield (%)Conditions
Three-component reaction (enaminones, benzaldehyde, hydrazine-HCl)WaterAmmonium acetate (catalytic)Short reaction timesGood to excellentRoom temperature to mild heating
Four-component reaction (enaminones, benzaldehyde, hydrazine-HCl, ethyl cyanoacetate)WaterAmmonium acetate (catalytic)Short reaction timesGood to excellentRoom temperature to mild heating
Five-component synthesis (hydrazine hydrate, ethyl acetoacetate, barbituric acid, aldehydes, ammonium acetate)WaterInCl₃/heterogeneous catalysis2-4 hoursGood to excellentWater, heterogeneous/homogeneous catalysis

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction has established itself as an indispensable tool for the construction of carbon-carbon bonds in pyrazolo[3,4-b]pyridine chemistry [12] [13]. These transformations enable the introduction of diverse aryl and heteroaryl substituents with high chemoselectivity and functional group tolerance [12] [13].

Palladium-Catalyzed Arylation Techniques

Palladium-catalyzed arylation represents the cornerstone of Suzuki-Miyaura methodology for pyrazolo[3,4-b]pyridine functionalization [12] [13]. The optimal catalyst system employs palladium(II) acetate at 5 mole percent loading in combination with 1,1'-bis(diphenylphosphino)ferrocene as the supporting ligand [12] [13]. Cesium carbonate serves as the preferred base, with 1,4-dioxane and water in a 3:1 ratio providing the most effective solvent combination [12] [13].

Sequential arylation strategies enable the construction of diarylated pyrazolo[3,4-b]pyridine derivatives through controlled functionalization at both carbon-3 and carbon-6 positions [12] [13]. The methodology demonstrates high chemoselectivity, with carbon-3 arylation proceeding preferentially over carbon-6 substitution under standard conditions [12] [13]. Temperature optimization reveals that carbon-3 arylation occurs efficiently at 60 degrees Celsius, while carbon-6 functionalization requires elevated temperatures of 100 degrees Celsius [12] [13].

One-pot sequential protocols offer significant practical advantages by eliminating intermediate purification steps [12] [13]. These procedures deliver diarylated products in yields ranging from 43 to 72 percent, with overall efficiency comparable to stepwise approaches [12] [13]. The methodology accommodates both electron-rich and electron-deficient boronic acids, providing broad substrate scope for medicinal chemistry applications [12] [13].

Boronate Intermediate Utilization

Boronate intermediates play crucial roles in expanding the synthetic utility of pyrazolo[3,4-b]pyridine derivatives [6] [14]. The Miyaura borylation reaction enables the conversion of halogenated precursors to their corresponding boronic acid pinacol esters, which serve as versatile coupling partners for subsequent transformations [6] [14].

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester exemplifies the strategic importance of boronate intermediates in heterocyclic synthesis [14]. This compound features enhanced stability and solubility in organic solvents, making it ideally suited for Suzuki-Miyaura coupling reactions [14]. The boronic ester moiety provides superior handling characteristics compared to the corresponding boronic acid, while maintaining equivalent reactivity in cross-coupling transformations [14].

The synthesis of boronate intermediates typically involves palladium-catalyzed coupling with bis(pinacolato)diboron in the presence of potassium acetate [14]. These conditions enable efficient conversion of halogenated pyrazolo[3,4-b]pyridine derivatives to their boronic ester counterparts, which can subsequently undergo coupling with diverse electrophilic partners [14]. The methodology demonstrates excellent functional group tolerance and provides access to complex substitution patterns that would be difficult to achieve through alternative approaches [14].

Table 3: Suzuki-Miyaura Cross-Coupling Applications

SubstrateBoronic Acid PartnerCatalyst SystemSolventYield (%)Reaction Conditions
6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridinePhenylboronic acidPd(OAc)₂ (5 mol%), dppf (5 mol%)1,4-dioxane:water (3:1)9360°C, 1 h, Cs₂CO₃
3-Iodo-6-chloro-N-PMB-pyrazolo[3,4-b]pyridineAryl and heteroaryl-boronic acidsPd(OAc)₂/dppfDioxane:water62-9860-100°C, 1-2 h
3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine4-Methoxyphenylboronic acidPd(OAc)₂/dppfTHF/Dioxane:water75-9860°C, 1 h

Halogen Exchange Reactions

Halogen exchange reactions provide valuable synthetic routes for accessing diverse halogenated pyrazolo[3,4-b]pyridine derivatives through selective substitution processes [2] [7]. These transformations enable the conversion of one halogen substituent to another, offering strategic flexibility in synthetic planning [2] [7].

The regioselective carbon(sp2)-hydrogen halogenation of pyrazolo[1,5-a]pyrimidines using hypervalent iodine(III) reagents represents a significant advancement in halogen exchange methodology [2] [7]. The protocol employs readily available potassium halide salts as halogen sources in combination with phenyliodine(III) diacetate as the oxidizing agent [2] [7]. Water serves as the reaction medium, providing environmentally benign conditions that operate effectively at ambient temperature [2] [7].

Mechanistic investigations support an electrophilic substitution pathway for these halogen exchange processes [2] [7]. The hypervalent iodine reagent activates the halide salt toward electrophilic attack, generating reactive halogenating species in situ [2] [7]. The regioselectivity arises from the inherent electronic properties of the heterocyclic substrate, with carbon-3 representing the most electron-rich position for electrophilic substitution [2] [7].

Solvent-Free and Green Synthesis Protocols

Environmental considerations have driven the development of sustainable synthetic methodologies for pyrazolo[3,4-b]pyridine preparation [15] [11] [16]. These approaches emphasize the use of renewable resources, catalyst recyclability, and waste minimization principles [15] [11] [16].

Microwave-assisted synthesis under solvent-free conditions represents a paradigm shift toward environmentally responsible heterocyclic chemistry [17] [16]. Potassium hydrogen sulfate serves as a reusable green catalyst, enabling the formation of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and 3-formylchromones [16]. The methodology delivers products in good to excellent yields within 8 to 12 minutes of microwave irradiation [17] [16]. The catalyst demonstrates remarkable stability and can be reused multiple times without significant loss of activity [16].

Aqueous media synthesis protocols eliminate the need for organic solvents while maintaining high synthetic efficiency [11] [18]. Water-based multicomponent reactions proceed smoothly at moderate temperatures, with indium(III) chloride and ammonium acetate providing effective catalysis [11] [18]. These conditions enable the preparation of diverse pyrazolo[3,4-b]pyridine derivatives in yields ranging from 90 to 97 percent [11] [18].

Magnetic nanocatalyst systems offer innovative solutions for catalyst recovery and reuse [19]. Alginic acid-functionalized silica-based magnetic nanocomposites enable efficient synthesis of pyrazolopyridine pharmaceuticals under mild conditions [19]. The magnetic properties imparted by iron(III) oxide nanoparticles facilitate convenient separation from reaction mixtures using external magnets [19]. These systems demonstrate excellent catalytic performance, delivering products in 90 to 97 percent yields within 20 to 30 minutes at room temperature [19].

Table 4: Green Synthesis Protocols

MethodEnvironmental AdvantageCatalystReaction TimeTemperatureYield (%)Sustainability Features
Solvent-free microwave synthesisNo organic solvents, reduced wasteKHSO₄ (reusable)8-12 minutesMicrowave irradiation85-95Catalyst reuse, energy efficient
Aqueous media synthesisWater as solvent, environmentally benignInCl₃/ammonium acetate2-4 hoursRoom temperature to 80°C90-97Water-based, mild conditions
Magnetic nanocatalyst synthesisMagnetic recovery, catalyst reuseAlg@SBA-15/Fe₃O₄20-30 minutesRoom temperature90-97Magnetic separation, catalyst recovery
Water as green solventGreen solvent, ambient conditionsPIDA (non-toxic)3 hoursAmbient temperature83-95Green reagents, ambient conditions
KHSO₄ reusable catalystReusable catalyst, solvent-freeKHSO₄8-12 minutesMicrowave irradiation85-95Catalyst recyclability, minimal waste

XLogP3

1.5

Dates

Last modified: 08-16-2023

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